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Abstract

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the
enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] As the catalytic
subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic
regulation through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with
gene silencing.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various
cancers, particularly B-cell lymphomas.[1][3] This document provides a comprehensive
overview of the chemical structure, properties, and biological activity of EPZ011989, serving as
a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

EPZ011989, with the chemical name N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-
(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-
morpholinoprop-1-yn-1-yl)benzamide, is a pyridone-containing compound.[1] Its structure is
optimized for potent and selective binding to the S-adenosyl-L-methionine (SAM) binding
pocket of EZH2.[1]
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Property Value Reference
Molecular Formula C35H51N504 [415]
Molecular Weight 605.8 g/mol [4]

CAS Number 1598383-40-4 [5][6]
Appearance Crystalline solid [5]

- DMSO: 10 mg/mL, Ethanol: 20
Solubility [5]
mg/mL

Mechanism of Action and Biological Activity

EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with a Ki
value of less than 3 nM.[1][2][6] It exhibits high selectivity for EZH2 over other histone
methyltransferases, including a >15-fold selectivity against the closely related EZH1.[1][2] By
inhibiting EZH2, EPZ011989 leads to a reduction in global H3K27 methylation levels, which in
turn reactivates the expression of silenced tumor suppressor genes.[1][6]

Signaling Pathway
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Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.

In Vitro and In Vivo Efficacy

EPZ011989 has demonstrated significant anti-proliferative activity in various cancer cell lines,
particularly those with EZH2 mutations.[6] In vivo studies using mouse xenograft models of
human B-cell ymphoma have shown robust tumor growth inhibition upon oral administration of
EPZ011989.[1][7]

Quantitative Biological Data
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Parameter Cell Line/Model Value Reference
Ki (EZH2 inhibition) Mutant and Wild-Type <3 nM [1][2]16]
IC50 (cellular H3K27 WSU-DLCL2 (Y641F
_ 94 nM [6][8]
methylation) mutant)
Lowest Cytotoxic
_ WSU-DLCL2 208 nM [6][8]
Concentration (LCC)
In Vivo Efficacy o
KARPAS-422 Significant at 250 and
(Tumor Growth [1]
xenograft 500 mg/kg BID

Inhibition)

Pharmacokinetic Properties

EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and
metabolic stability, making it a suitable candidate for in vivo studies and potential clinical
development.[1][6]

Parameter Species Value Reference
Oral Bioavailability Mouse Orally active [6]

Dosing Regimen (in 250-1000 mg/kg,

] 9 e ( Mouse ] 9 [1][6]

Vivo) single or BID

Experimental Protocols
EZH2 Inhibition Assay (Biochemical)

A common method to determine the inhibitory constant (Ki) is a radiometric assay using purified
PRC2 complex, a histone H3 substrate, and radiolabeled SAM.
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Workflow

Incubate purified PRC2 complex
with varying concentrations of EPZ011989
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [EPZ011989: A Technical Guide to a Potent and
Selective EZH2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180834#chemical-structure-and-properties-of-
epz011989]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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